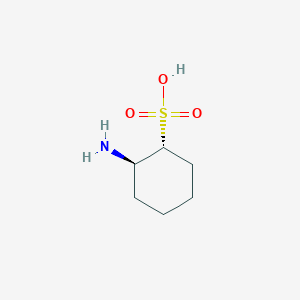

Trans-2-aminocyclohexanesulfonic acid

Description

Significance as a Chiral Building Block and Taurine (B1682933) Analogue

The primary significance of trans-2-aminocyclohexanesulfonic acid lies in its dual role as a chiral building block and a structural analogue of taurine. As a chiral building block, it serves as a valuable intermediate in the synthesis of complex, optically pure molecules, particularly pharmaceuticals. enamine.net The development of new drugs increasingly relies on such chiral intermediates to ensure a precise three-dimensional fit with biological targets, which are themselves chiral. enamine.netnih.gov The defined spatial orientation of the amino and sulfonic acid groups on the cyclohexane (B81311) ring allows for the construction of molecules with specific stereochemical configurations, a critical factor in determining pharmacological efficacy. researchgate.net

Simultaneously, it is recognized as a cyclic analogue of taurine (2-aminoethanesulfonic acid). nih.govmdpi.com Taurine is an abundant amino acid in mammals with numerous physiological roles, including acting as a neurotransmitter, neuroprotector, and osmoregulator. mdpi.com However, taurine's ability to cross the blood-brain barrier is limited. mdpi.com This has spurred the development of taurine analogues, like this compound, with modified structures that may exhibit enhanced central nervous system penetration and novel pharmacological profiles. mdpi.com

Historical Context of Synthesis and Early Applications

The synthesis of this compound and its cis-isomer has been a subject of study for several decades, often in the context of creating conformationally restricted analogues of biologically active molecules. Early synthetic routes focused on transforming readily available starting materials like cyclohexene (B86901). One established method involves the addition of sulfur monochloride to cyclohexene, followed by oxidation to the corresponding 2-chlorosulfonic acid, and subsequent substitution of the chlorine atom to introduce the amino group. nih.gov Initial research into these cyclic taurine analogues was driven by a desire to understand the structure-activity relationships of taurine itself. Early studies evaluated their effects on physiological processes, such as calcium uptake in the retina, revealing that the stereochemistry of the amino and sulfonic acid groups is crucial for biological activity. nih.gov

Current Research Frontiers and Unexplored Areas

Contemporary research on this compound continues to expand upon its foundational roles. In medicinal chemistry, the focus remains on its potential as a lead compound for targeting the central nervous system. mdpi.com Its structural similarity to the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) and its role as a taurine analogue make it a candidate for developing novel anticonvulsant and neuroprotective agents. researchgate.net

Unexplored areas of research include the full elucidation of its mechanism of action at various receptors and transport systems. While it is known to interact with systems related to taurine and calcium, a comprehensive understanding of its pharmacological profile is still developing. nih.gov Furthermore, its application in asymmetric catalysis, beyond its use as a simple chiral precursor, represents a promising but less explored frontier. The development of new catalytic systems where it or its derivatives act as chiral ligands could unlock novel synthetic transformations.

Stereochemical Importance in Molecular Design

The stereochemistry of this compound is of paramount importance and is the defining feature that dictates its utility. The "trans" configuration refers to the relative orientation of the amino and sulfonic acid groups, which are on opposite sides of the cyclohexane ring. High-field NMR studies have determined that the preferred conformation of the trans-isomer in solution is one where both the amino and sulfonic acid groups occupy equatorial positions on the cyclohexane ring. nih.gov

This diequatorial arrangement is sterically favored and results in a specific and relatively rigid three-dimensional structure. In molecular design, particularly for pharmaceuticals, such conformational rigidity is highly desirable. It reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. The precise spatial positioning of the key functional groups—the basic amine and the acidic sulfonic acid—is critical for its interaction with biological targets, as demonstrated by the differing biological activities of the trans and cis isomers. nih.gov For instance, this compound was found to inhibit ATP-dependent calcium uptake, while its cis counterpart stimulated it. nih.gov This highlights how subtle changes in stereochemistry can lead to profoundly different biological outcomes.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its application in research and synthesis. These properties dictate its behavior in different solvents, its reactivity, and the analytical methods best suited for its characterization.

| Property | Value |

| IUPAC Name | (1R,2R)-2-aminocyclohexane-1-sulfonic acid nih.gov |

| CAS Registry Number | 107-35-7 (for taurine, often studied alongside) wikipedia.org |

| Molecular Formula | C6H13NO3S nih.gov |

| Molecular Weight | 179.24 g/mol nih.gov |

Note: The IUPAC name specifies one possible enantiomer, (1R,2R). The racemic mixture is also commonly used in research.

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

(1R,2R)-2-aminocyclohexane-1-sulfonic acid |

InChI |

InChI=1S/C6H13NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4,7H2,(H,8,9,10)/t5-,6-/m1/s1 |

InChI Key |

NDRPLJAHCNWEKE-PHDIDXHHSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)S(=O)(=O)O |

Canonical SMILES |

C1CCC(C(C1)N)S(=O)(=O)O |

Synonyms |

2-aminocyclohexanesulfonic acid 2-TAHS cis-2-aminocyclohexanesulfonic acid trans-2-aminocyclohexanesulfonic acid |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Trans 2 Aminocyclohexanesulfonic Acid

Stereoselective Synthesis Approaches

The arrangement of the amino and sulfonic acid groups on the cyclohexane (B81311) ring in a trans configuration is a key stereochemical challenge. The following subsections detail approaches that can or could potentially be employed to achieve this stereoselectivity.

Aminosulfonation of Cyclohexene (B86901)

Derivatization from Cycloalkene Oxides

Cyclohexene oxide is a versatile starting material for the synthesis of trans-disubstituted cyclohexanes due to the stereospecificity of its ring-opening reactions. The synthesis of trans-2-aminocyclohexanesulfonic acid from cyclohexene oxide would necessitate the introduction of a sulfur-containing nucleophile and a nitrogen-containing group in a sequential manner.

One potential pathway involves the nucleophilic ring-opening of cyclohexene oxide with a sulfite (B76179) or bisulfite source. This reaction, typically catalyzed by Lewis acids, would lead to a trans-hydroxycyclohexanesulfonate intermediate. nih.gov Subsequent conversion of the hydroxyl group to an amino group, for example, via a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an amine, would then yield the final product. The stereochemistry of these subsequent steps would need to be carefully controlled to maintain the trans configuration.

Sulfur Monochloride Addition and Subsequent Transformations

A documented method for the synthesis of (+/-)-trans-2-aminocyclohexanesulfonic acid involves the addition of sulfur monochloride (S₂Cl₂) to cyclohexene. nih.gov This reaction is followed by oxidation to form a 2-chlorocyclohexanesulfonyl chloride intermediate, and finally, substitution of the chlorine atom with an amino group. nih.gov

The addition of S₂Cl₂ to cyclohexene proceeds via an electrophilic addition mechanism. The initial addition of a sulfur species to the double bond can form a cyclic sulfonium (B1226848) ion intermediate. Subsequent attack by a chloride ion would lead to a trans-2-chlorocyclohexanethiol derivative. Oxidation of this intermediate, for example with an oxidizing agent like hydrogen peroxide or a peracid, would convert the thiol group to a sulfonyl chloride. The final step is a nucleophilic substitution of the chlorine atom on the cyclohexane ring by an amino group, typically using ammonia (B1221849) or an amine. This substitution reaction generally proceeds with an inversion of configuration if it follows an S(_N)2 mechanism, which would be critical in establishing the final trans stereochemistry between the amino and sulfonic acid groups.

Table 1: Key Intermediates in the Synthesis from Cyclohexene and Sulfur Monochloride

| Intermediate | Structure | Key Transformation |

| trans-2-Chlorocyclohexanethiol derivative | A cyclohexane ring with a chlorine and a sulfur-containing group in a trans configuration. | Addition of S₂Cl₂ to cyclohexene. |

| 2-Chlorocyclohexanesulfonyl chloride | A cyclohexane ring with a chlorine and a sulfonyl chloride group. | Oxidation of the sulfur-containing group. |

| This compound | The final product with amino and sulfonic acid groups in a trans configuration. | Nucleophilic substitution of chlorine with an amino group. |

Synthesis from Amino-Substituted Secondary Alcohols

An alternative strategy begins with a pre-existing amino-substituted secondary alcohol, specifically trans-2-aminocyclohexanol. This starting material already possesses the desired trans stereochemistry. The synthesis would then involve the conversion of the hydroxyl group into a sulfonic acid group.

Ring-Opening Reactions of Episulfides and Aziridines with Nitrogen/Sulfur Nucleophiles

Episulfides (thiiranes) and aziridines are three-membered heterocyclic rings that, like epoxides, undergo ring-opening reactions with nucleophiles, typically with inversion of stereochemistry at the attacked carbon. This property can be exploited for the stereoselective synthesis of this compound.

One approach starts with cyclohexene sulfide (B99878) (cyclohexene episulfide). Ring-opening with a nitrogen nucleophile, such as ammonia or an amine, would yield a trans-2-aminocyclohexanethiol. researchgate.net Subsequent oxidation of the thiol group to a sulfonic acid would then provide the target molecule. researchgate.net

Conversely, one could start with cyclohexene aziridine (B145994). A nucleophilic ring-opening with a sulfur nucleophile, such as sulfite or bisulfite, would lead to a trans-2-aminocyclohexanesulfonate. This method has been used for the synthesis of 2-substituted taurine (B1682933) derivatives. researchgate.net The regioselectivity of the ring-opening would be a critical factor in these syntheses.

Table 2: Comparison of Episulfide and Aziridine Ring-Opening Routes

| Starting Material | Nucleophile | Intermediate | Final Product |

| Cyclohexene sulfide | Nitrogen nucleophile (e.g., NH₃) | trans-2-Aminocyclohexanethiol | This compound |

| Cyclohexene aziridine | Sulfur nucleophile (e.g., SO₃²⁻) | trans-2-Aminocyclohexanesulfonate | This compound |

Utilization of Strecker Amino Acid Synthesis Routes

The Strecker synthesis is a well-established method for the preparation of α-amino acids from aldehydes or ketones, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.orgorganic-chemistry.org A direct application of the classical Strecker synthesis to produce β-amino sulfonic acids is not feasible as it is designed for the synthesis of α-amino carboxylic acids.

However, a modified Strecker-type reaction could potentially be envisioned. This would require a starting material that already contains a precursor to the sulfonic acid group. For instance, a β-ketosulfonate or a related derivative could theoretically be subjected to a reaction with ammonia and a cyanide source to form an α-amino-β-sulfonated nitrile. Subsequent hydrolysis of the nitrile would then yield the desired β-amino sulfonic acid. The stereochemical control of the addition of the amino and nitrile groups would be paramount in achieving the desired trans configuration. While there are reports on the use of silica-bonded S-sulfonic acid as a catalyst in Strecker reactions for the synthesis of α-amino nitriles, the direct incorporation of a sulfonic acid group into the product via a Strecker-type mechanism is not a standard transformation. researchgate.net

Aminosulfonation via Alkene/SO3·-DMF/Acetonitrile Three-Component Reaction

The direct aminosulfonation of alkenes in a three-component reaction represents an efficient strategy for the synthesis of β-amino sulfonic acids. This approach, applied to cyclohexene, would theoretically involve the alkene, a sulfur trioxide source like the SO3·DMF complex, and a nucleophilic nitrogen source such as acetonitrile.

The proposed pathway begins with the electrophilic addition of sulfur trioxide to the cyclohexene double bond. This reaction is believed to proceed through a concerted [2+2] cycloaddition, leading to a highly reactive zwitterionic intermediate or directly to a β-sultone. In the presence of acetonitrile, a Ritter-type reaction could ensue. The nitrile attacks the carbocationic center of the intermediate, followed by hydrolysis of the resulting nitrilium ion during aqueous workup to yield the amino group. The stereochemistry of the final product, specifically the trans configuration, is determined by the nucleophilic attack on the β-sultone intermediate, which typically occurs via an SN2 mechanism.

While this three-component, one-pot approach is mechanistically plausible and offers an atom-economical route, specific documented examples detailing the use of acetonitrile as the nitrogen source in this exact combination for the synthesis of this compound are not extensively reported in the literature. The reaction conditions, including solvent, temperature, and stoichiometry, would be critical to optimize the yield and stereoselectivity, minimizing the formation of byproducts like alkenesulfonic acids. researchgate.net

Expedited Routes for Trans-Cyclic Taurine Analogues

One such expeditious method starts from epoxides. researchgate.net This multi-step, one-pot synthesis involves the episulfidation of an epoxide, followed by a ring-opening reaction with an amine, and subsequent oxidation to form the sulfonic acid moiety. This approach provides a versatile pathway to various substituted taurine analogues. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. researchgate.netmdpi.com The application of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods for the synthesis of taurine and its derivatives. researchgate.net This technology is particularly effective for multicomponent reactions, offering a rapid and efficient means to generate molecular complexity from simple starting materials in a single step. nih.gov For instance, a microwave-assisted Biginelli-type reaction has been successfully employed for the one-pot synthesis of dihydropyrimidines, showcasing the potential of this technique for creating complex heterocyclic structures under expedited conditions. nih.gov

The table below summarizes various synthetic approaches for taurine and its analogues, highlighting the key features of each method.

| Synthetic Route | Starting Materials | Key Features |

| From Alkenes | Cyclohexene, Sulfur Monochloride | Multi-step process involving addition, oxidation, and substitution. |

| From Epoxides | Epoxides, Potassium Sulfocyanate, Amine | Expeditious, one-pot potential for diverse analogues. researchgate.net |

| Microwave-Assisted | Triethanolamine sulfate, Sodium sulfite | Significant reduction in reaction time compared to conventional heating. researchgate.net |

| Multicomponent Reactions | Aldehydes, β-keto esters, Urea/Thiourea | High efficiency and atom economy, often enhanced by microwave irradiation. nih.gov |

Functionalization Strategies

The amino and sulfonic acid groups of this compound are key handles for further chemical modification, allowing for the creation of diverse derivatives and their incorporation into larger molecular scaffolds.

Derivatization of Amino and Sulfonic Acid Moieties

The primary amino group and the sulfonic acid moiety of this compound offer distinct opportunities for derivatization.

Amino Group Derivatization: The primary amino group can be readily acylated to form amides or protected with standard protecting groups used in peptide synthesis, such as the tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Reagents like ortho-phthaldialdehyde (OPA) or Fmoc-Cl are commonly used for the derivatization of primary and secondary amines, respectively, to facilitate detection and analysis.

Sulfonic Acid Group Derivatization: The sulfonic acid group is generally less reactive than a carboxylic acid. However, it can be converted into sulfonyl chlorides, which are versatile intermediates for the synthesis of sulfonamides and sulfonate esters. The direct esterification of sulfonic acids is challenging but can be achieved under specific conditions.

The following table outlines potential derivatization reactions for the functional groups of this compound.

| Functional Group | Reagent Class | Product |

| Amino | Acid Chlorides / Anhydrides | Amides |

| Amino | Isocyanates | Ureas |

| Amino | Boc-Anhydride / Fmoc-Cl | Carbamates (Protected Amines) |

| Sulfonic Acid | Thionyl Chloride / PCl5 | Sulfonyl Chloride |

| Sulfonyl Chloride | Amines | Sulfonamides |

| Sulfonyl Chloride | Alcohols | Sulfonate Esters |

Coupling Reactions for Complex Molecule Assembly

As a cyclic β-amino acid analogue, this compound can serve as a unique building block for the assembly of more complex molecules, particularly peptidomimetics. The incorporation of such constrained analogues into peptide chains can induce specific secondary structures and enhance proteolytic stability.

The coupling of the amino group of this compound with a carboxylic acid, or the activation of a carboxylic acid-containing derivative for reaction with an amine, can be achieved using standard peptide coupling reagents. These include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium salts such as PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)). The choice of coupling reagent and conditions is critical to ensure high yields and avoid side reactions. The synthesis of chimeric peptides containing cyclic β-amino acids has been successfully demonstrated, highlighting the feasibility of incorporating such non-canonical residues into peptide backbones.

Reaction Mechanism Studies Related to Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and controlling stereochemical outcomes.

Proposed Intermediates and Transition States (e.g., β-Sultone)

The synthesis of this compound from cyclohexene and a sulfur trioxide source is widely proposed to proceed through a β-sultone intermediate (a cyclic sulfonate ester).

The formation of the β-sultone is believed to occur via a concerted thermal [π2s + π2s] cycloaddition of SO3 to the alkene double bond. researchgate.net This mechanism is supported by NMR evidence from the low-temperature sulfonation of various olefins, which shows the initial formation of the β-sultone. researchgate.net The reaction is stereospecific, and the formation of the β-sultone from internal alkenes can be reversible. researchgate.net

The stability of the β-sultone and the potential for competing side reactions, such as isomerization to alkenesulfonic acids, are important considerations in the synthesis. researchgate.net The zwitterionic species formed from the initial interaction of the alkene and SO3 is considered the common precursor to both the β-sultone and the byproduct alkenesulfonic acids. researchgate.net

Role of Catalysts and Additives (e.g., Trifluoromethanesulfonic Acid)

In the synthesis of this compound, catalysts and additives play a pivotal role in directing the reaction pathway, accelerating reaction rates, and minimizing the formation of undesirable byproducts. One notable example is the use of trifluoromethanesulfonic acid (TfOH) in a three-component reaction strategy.

This diastereoselective reaction yields the trans isomer of the product. researchgate.net The utilization of a strong acid catalyst like trifluoromethanesulfonic acid is instrumental in achieving a concise and versatile two-step procedure for the synthesis of this and other related taurine analogues. researchgate.net

Alternative synthetic routes for producing this compound have also been developed, though the specific role of catalysts and additives is less detailed in the available literature. For instance, a method starting from cyclohexene involves the addition of sulfur monochloride, followed by oxidation to a 2-chlorosulfonic acid intermediate and subsequent substitution of the chlorine atom. nih.gov

The following table summarizes the key catalyst/additive discussed in the context of this compound synthesis:

| Catalyst/Additive | Synthetic Method | Role |

| Trifluoromethanesulfonic Acid | Three-component reaction of an alkene (cyclohexene), SO3·DMF, and acetonitrile. researchgate.net | Accelerates the reaction and prevents the formation of by-products. researchgate.net |

Stereochemical Investigations and Conformational Analysis of Trans 2 Aminocyclohexanesulfonic Acid

Determination of Relative and Absolute Stereochemistry

The nomenclature "trans-2-aminocyclohexanesulfonic acid" defines the relative stereochemistry of the molecule. The prefix trans indicates that the amino (-NH₂) and sulfonic acid (-SO₃H) groups are positioned on opposite sides of the cyclohexane (B81311) ring's plane. This arrangement contrasts with its cis isomer, where both substituents would be on the same side.

The compound is chiral, existing as a pair of enantiomers due to the presence of two stereocenters at carbons C1 and C2. The absolute stereochemistry is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The two enantiomers are (1R,2R)-2-aminocyclohexanesulfonic acid and (1S,2S)-2-aminocyclohexanesulfonic acid. nih.gov These specific, optically active isomers are utilized in advanced applications, such as in the creation of chiral stationary phases (CSPs) for enantioselective chromatography, where they are often fused with other chiral molecules to separate racemic mixtures. bohrium.comresearchgate.net The synthesis of the compound, for instance via the amino-sulfonation of cyclohexene (B86901), can be controlled to yield the trans isomer specifically. researchgate.net

Conformational Preferences in Solution

Like other substituted cyclohexanes, this compound exists in a dynamic equilibrium between two primary chair conformations. In the trans isomer, the two substituents can be either both in equatorial positions (diequatorial, ee) or both in axial positions (diaxial, aa). The stability of these conformers is dictated by steric hindrance and intramolecular electronic and hydrogen-bonding interactions.

Generally, bulky substituents on a cyclohexane ring preferentially occupy the more spacious equatorial position to minimize unfavorable 1,3-diaxial steric interactions. Both the sulfonic acid group and the amino group are sterically demanding, which strongly suggests that the diequatorial conformer is significantly more stable and thus the predominant species in solution.

Diequatorial vs. Equatorial-Axial Conformational Analysis via High-Field NMR

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the dominant conformation of cyclohexane derivatives in solution. The key parameter for this analysis is the vicinal coupling constant (³JHH) between adjacent protons on the ring. The magnitude of this coupling is dependent on the dihedral angle between the protons, as described by the Karplus equation.

Diaxial protons have a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 8–13 Hz.

Axial-equatorial and diequatorial protons have smaller dihedral angles (around 60°), leading to smaller coupling constants, usually between 2–5 Hz.

By analyzing the coupling patterns of the protons at C1 and C2 (H-C1 and H-C2), one can deduce the conformation. In the diequatorial conformer, both H-C1 and H-C2 are in axial positions. Therefore, the observation of a large coupling constant between them would provide definitive evidence for the predominance of the diequatorial conformer. This methodology has been successfully applied to structurally similar compounds like trans-2-aminocyclohexanol derivatives to elucidate their conformational equilibria. researchgate.netresearchgate.net

| Conformer | Substituent Positions | H1, H2 Positions | Expected ³JH1,H2 (Hz) | Implication |

|---|---|---|---|---|

| Diequatorial | 1e, 2e | 1a, 2a | 8 - 13 | Dominant conformer if observed |

| Diaxial | 1a, 2a | 1e, 2e | 2 - 5 | Minor conformer if observed |

Influence of Intramolecular Interactions (e.g., Hydrogen Bonding, Electrostatic Interactions)

Intramolecular forces play a critical role in stabilizing the preferred conformation, particularly in a molecule like this compound, which exists as a zwitterion over a wide pH range. core.ac.ukuni-tuebingen.de In its zwitterionic form, the molecule possesses a negatively charged sulfonate group (-SO₃⁻) and a positively charged ammonium (B1175870) group (-NH₃⁺).

The powerful electrostatic attraction between these oppositely charged groups provides substantial stabilization to the diequatorial conformer, where the groups are positioned closer to each other than in the diaxial form. Furthermore, this proximity in the diequatorial conformation allows for the formation of a strong intramolecular hydrogen bond between a proton on the ammonium group and an oxygen on the sulfonate group. nih.gov This interaction further locks the molecule in the diequatorial state. Similar stabilizing effects from intramolecular hydrogen bonds are well-documented in related molecules, where they can contribute over 10 kJ/mol of stabilization energy. researchgate.netmdpi.com

pH-Induced Conformational Changes and Molecular Switches

The conformational equilibrium of this compound is highly sensitive to the pH of the solution, as pH dictates the protonation states of the amino and sulfonic acid groups. This responsiveness allows the molecule to function as a pH-triggered conformational switch. researchgate.net

At low pH (e.g., pH < 2): Both groups are protonated, resulting in -SO₃H and -NH₃⁺. The electrostatic repulsion between the neutral but polar sulfonic acid group and the positively charged ammonium group, combined with steric factors, still favors the diequatorial conformer.

At neutral pH (e.g., pH ~3-9): The molecule exists as a zwitterion (-SO₃⁻ and -NH₃⁺). As discussed, strong intramolecular electrostatic attraction and hydrogen bonding make the diequatorial conformation overwhelmingly dominant.

At high pH (e.g., pH > 10): The amino group is deprotonated, yielding -SO₃⁻ and -NH₂. The electrostatic attraction is removed, and the primary stabilizing forces become the minimization of steric hindrance and potential hydrogen bonding between the -NH₂ donor and -SO₃⁻ acceptor. The diequatorial conformer remains heavily favored due to the large steric bulk of the sulfonate group.

The transition between these states, particularly upon protonation of the amino group, can cause a distinct shift in the conformational equilibrium, a principle that allows such molecules to act as triggers in molecular systems. researchgate.net

| pH Range | Dominant Species | Key Intramolecular Interaction | Predominant Conformer |

|---|---|---|---|

| Acidic (pH < 2) | -SO₃H / -NH₃⁺ | Steric Avoidance / Electrostatic Repulsion | Diequatorial |

| Neutral (pH 3-9) | -SO₃⁻ / -NH₃⁺ (Zwitterion) | Electrostatic Attraction / H-Bonding | Strongly Diequatorial |

| Basic (pH > 10) | -SO₃⁻ / -NH₂ | Steric Avoidance | Diequatorial |

Advanced Spectroscopic Techniques for Stereochemical Elucidation

The detailed stereochemical and conformational landscape of this compound is best explored using a combination of advanced spectroscopic techniques, with multi-dimensional NMR being the most informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D-COSY, NOESY)

While 1D ¹H NMR provides the crucial coupling constants for conformational analysis, 2D NMR techniques offer a more complete picture by resolving complex signal overlap and revealing through-bond and through-space correlations. core.ac.uk

2D-COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). It is essential for unambiguously assigning the signals of the cyclohexane ring protons by tracing the H-C1-C2-C3-C4-C5-C6 spin system. This confirms which protons are vicinal and allows for the accurate extraction of their coupling constants. uni-tuebingen.de

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive technique for determining the spatial proximity of protons, regardless of whether they are bonded. The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (typically < 5 Å). For conformational analysis of a cyclohexane ring, NOESY is invaluable. In the case of this compound, the diequatorial conformer would be confirmed by the presence of strong NOE cross-peaks between the axial protons (e.g., H1a-H3a, H1a-H5a, H2a-H4a, H2a-H6a). Conversely, the absence of such NOEs involving the C1 and C2 protons would strongly support their equatorial assignment. The use of NOESY has been critical in elucidating the conformations of complex molecules incorporating this and similar structural motifs. acs.orgwisc.edu

Lack of Publicly Available Research Data Precludes Analysis of this compound Using Chiroptical Spectroscopy

A comprehensive search for scientific literature and data pertaining to the stereochemical and conformational analysis of this compound has revealed a significant gap in publicly available research. Despite targeted searches for studies employing Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy, no specific experimental or computational data for this compound could be located. Consequently, the generation of a detailed article focusing on the chiroptical properties of this compound, as per the requested outline, is not possible at this time.

While general principles of CD and VCD spectroscopy are well-established for determining the three-dimensional structure of chiral molecules, and numerous studies exist for analogous compounds such as trans-2-aminocyclohexanecarboxylic acid, this information cannot be directly extrapolated to the sulfonic acid derivative with the scientific accuracy required. The chiroptical properties of a molecule are highly sensitive to its specific chemical structure, including the nature of its functional groups. The substitution of a carboxylic acid group with a sulfonic acid group would significantly alter the electronic and vibrational properties of the molecule, leading to unique CD and VCD spectra.

The requested article structure, focusing on "," with specific sections on "Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy" and "Chiroptical Spectroscopy Applications," necessitates detailed research findings and data tables that are currently absent from the scientific record.

Future experimental or computational studies are required to elucidate the chiroptical characteristics of this compound. Such research would be valuable in understanding the conformational preferences of the cyclohexane ring as influenced by the amino and sulfonic acid groups and for potential applications in stereochemical analysis.

Chiral Recognition and Chromatographic Applications of Trans 2 Aminocyclohexanesulfonic Acid Derived Materials

Design and Synthesis of Chiral Stationary Phases (CSPs)

The design of CSPs based on trans-2-aminocyclohexanesulfonic acid involves its chemical modification to create selectors with specific interaction sites, which are then immobilized onto a solid support, typically silica gel. The inherent chirality and functional groups of ACHSA serve as a foundation for developing strong cation exchange and zwitterionic CSPs.

A notable advancement in CSP design involves the creation of strong cation exchange (SCX) selectors from ACHSA. One such design features a syringic acid amide derivative of trans-(R,R)-2-aminocyclohexanesulfonic acid. nih.gov The synthesis of this type of selector creates a functional unit that combines the strong acidity of the sulfonic acid group with additional interaction sites provided by the syringic acid moiety, such as hydrogen bonding and π-π stacking capabilities.

These novel brush-type chiral cation-exchange materials are based on synthetically designed, low molecular mass selectors that are readily accessible in both enantiomeric forms. nih.gov This allows for the creation of CSPs with opposite chiral configurations, which can systematically reverse the elution order of enantiomers. nih.govresearchgate.net The selector, containing the β-aminocyclohexanesulfonic acid unit, is covalently bonded to a silica gel support to create the final CSP for use in chromatography. nih.govresearchgate.net These SCX-type CSPs are particularly effective for the enantioseparation of chiral basic and amino-alcohol type drug molecules. nih.govnih.gov

Zwitterionic chiral stationary phases (ZWIX) represent a highly successful class of CSPs derived from this compound. These are synthesized by fusing Cinchona alkaloids, such as quinine or quinidine, with ACHSA. hplc.eu Specifically, the synthesis involves linking the C-9 hydroxyl group of the Cinchona alkaloid to the amino group of ACHSA via a carbamate linkage. hplc.eu

This fusion results in a zwitterionic chiral selector that possesses both a cation-exchange site (the sulfonic acid group from ACHSA) and an anion-exchange site (the protonated quinuclidine nitrogen of the Cinchona alkaloid). hplc.eumdpi.com Two complementary phases are commonly produced:

CHIRALPAK ZWIX(+) : Formed by the fusion of quinine with (S,S)-trans-2-aminocyclohexanesulfonic acid. hplc.eu

CHIRALPAK ZWIX(-) : Formed by the fusion of quinidine with (R,R)-trans-2-aminocyclohexanesulfonic acid. hplc.eu

These selectors are then chemically bonded to 3-µm silica gel. hplc.eu The resulting diastereomeric selectors behave as pseudo-enantiomers, often allowing for the reversal of enantiomer elution order by simply switching between the ZWIX(+) and ZWIX(-) columns. u-szeged.hu The dual ion-pairing capability makes these CSPs exceptionally effective for the direct enantioseparation of amphoteric compounds like underivatized amino acids and peptides. hplc.eunih.govthelabstore.co.uk

Immobilizing the chiral selector onto the silica support is a critical step in CSP synthesis. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," offers a mild, efficient, and highly reliable method for covalently attaching selectors to silica gel. abo.firsc.org

The general strategy involves a two-part functionalization process:

Silica Modification : The silica gel surface is first modified to introduce either an azide or an alkyne group. For instance, 3-azidopropyl-functionalized silica can be prepared from a 3-chloropropyl intermediate. abo.fi

Selector Modification : The this compound-derived chiral selector (e.g., the syringic acid amide or Cinchona alkaloid conjugate) is chemically modified to bear the complementary functional group (an alkyne if the silica is azido-functionalized, or vice-versa).

The two components are then reacted together in the presence of a copper(I) catalyst. nih.gov This reaction forms a stable triazole ring that covalently links the chiral selector to the silica support. rsc.org This immobilization technique is advantageous due to its high efficiency, mild reaction conditions, and the chemical stability of the resulting linkage, ensuring the robustness and longevity of the CSP. nih.govresearchgate.net

Enantioseparation Methodologies

CSPs derived from this compound are employed in both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) to achieve challenging chiral separations.

In HPLC, both SCX and ZWIX-type CSPs based on ACHSA demonstrate broad applicability. The separations are typically performed in polar ionic mode (PIM) or reversed-phase mode. researchgate.net

The ZWIX phases are particularly powerful for the direct separation of underivatized amino acids, β-amino acids, and peptides. hplc.eumdpi.comnih.gov The chiral recognition mechanism relies on a synergistic double ion-pairing process between the amphoteric analyte and the zwitterionic selector. nih.gov Mobile phases generally consist of a protic solvent like methanol, often mixed with acetonitrile or tetrahydrofuran, and require both acidic and basic additives to facilitate the ion-exchange interactions. mdpi.comhplc.eu A common mobile phase composition is methanol containing additives such as formic acid (FA) and diethylamine (DEA). hplc.eu

The SCX-type CSPs are highly effective for separating chiral amines. nih.gov The primary interaction mechanism is ion exchange between the protonated basic analytes and the sulfonic acid group of the selector, supplemented by other interactions like hydrogen bonding. nih.govresearchgate.net

Table 1: HPLC Enantioseparation of Selected Amino Acids on a ZWIX(+) CSP Data compiled from literature findings.

| Analyte | Mobile Phase Composition | k1' (Retention Factor) | α (Selectivity Factor) | Rs (Resolution) |

|---|---|---|---|---|

| Phenylalanine | MeOH/ACN (50/50) + 25mM FA / 12.5mM DEA | 2.15 | 1.85 | 4.60 |

| Tryptophan | MeOH/ACN (50/50) + 50mM FA / 25mM DEA | 1.98 | 2.10 | 5.21 |

| β-Homo-phenylalanine | MeOH/ACN (50/50) + 50mM FA / 25mM DEA | 3.42 | 1.21 | 2.55 |

| Tyrosine | MeOH + 50mM FA / 25mM DEA | 2.50 | 1.55 | 3.80 |

| DOPA | MeOH + 50mM FA / 25mM DEA | 2.88 | 1.42 | 3.15 |

SFC offers a "greener" alternative to HPLC, using supercritical carbon dioxide as the main mobile phase component. CSPs derived from ACHSA have been successfully adapted for use in SFC.

The SCX CSP based on a syringic acid amide derivative of ACHSA has been specifically evaluated for the SFC separation of chiral basic drugs. nih.gov The mobile phase consists of carbon dioxide, an alcohol modifier (e.g., methanol), and a basic additive. The interaction mechanism involves the formation of transient carbonic and carbamic acid salts from CO2, the alcohol, and the amine additive. These salts then participate in a stoichiometric ion exchange with the basic analyte at the sulfonic acid site of the CSP. nih.gov It has been observed that while ammonia (B1221849) provides strong elution, tertiary amine additives often yield superior enantioselectivity. nih.gov

Zwitterionic ZWIX phases have also been extensively studied in SFC. nih.gov Their retention and enantioseparation mechanisms are complex, involving a combination of ionic interactions, hydrogen bonding, and dipole-dipole interactions, which can be modulated by the choice of co-solvent and additives in the supercritical fluid mobile phase. nih.gov

Table 2: SFC Enantioseparation of Chiral Amines on an SCX-type CSP CSP based on syringic acid amide of trans-(R,R)-2-aminocyclohexanesulfonic acid. Data compiled from literature findings.

| Analyte | Modifier/Additive | k1' (Retention Factor) | α (Selectivity Factor) | Rs (Resolution) |

|---|---|---|---|---|

| Metoprolol | Methanol / Isopropylamine | 2.51 | 1.25 | 3.45 |

| Propranolol | Methanol / Diethylamine | 3.10 | 1.18 | 2.90 |

| Alprenolol | Methanol / Triethylamine | 4.23 | 1.33 | 4.10 |

| Carvedilol | Methanol / Isopropylamine | 5.60 | 1.15 | 2.50 |

| Amlodipine | Methanol / Triethylamine | 3.88 | 1.22 | 3.15 |

Complementary Nature of ZWIX(+) and ZWIX(-) CSPs for Elution Order Reversal

Chiral stationary phases derived from this compound (ACHSA) are noted for their zwitterionic character, incorporating both anion- and cation-exchange functional groups hplc.euthelabstore.co.uk. A key development in this area is the creation of pseudo-enantiomeric pairs of CSPs, commercially known as CHIRALPAK ZWIX(+) and CHIRALPAK ZWIX(-) hplc.euchiraltech.com. The ZWIX(+) selector is synthesized by linking quinine with (S,S)-ACHSA, while the ZWIX(-) selector is formed by fusing quinidine with (R,R)-ACHSA hplc.euchiraltech.com. These selectors are then chemically bonded to a silica gel support hplc.eu.

The pseudo-enantiomeric relationship between the ZWIX(+) and ZWIX(-) selectors provides a powerful tool for analytical chemists: the ability to controllably reverse the elution order of enantiomers hplc.euchiraltech.comchiraltech.comnih.gov. For a given pair of enantiomers, one will elute before the other on a ZWIX(+) column. By simply switching to a ZWIX(-) column under identical mobile phase conditions, the elution order will be inverted hplc.euchiraltech.com. For instance, L-enantiomers of amino acids typically elute first from a CHIRALPAK ZWIX(+) column, whereas they will elute second when a CHIRALPAK ZWIX(-) column is used chiraltech.com.

This complementary nature is a significant advantage in method development and chiral purity analysis. It allows for the selective positioning of a trace enantiomeric impurity as the first-eluting peak, which facilitates more accurate detection and quantification, a critical task in the pharmaceutical and food industries hplc.euchiraltech.com.

Table 1: Elution Order Reversal of trans-4-Hydroxy-DL-Proline Enantiomers

This table illustrates the reversal of elution order for the enantiomers of trans-4-Hydroxy-DL-Proline by switching between ZWIX(+) and ZWIX(-) columns.

| Column | Eluting Enantiomer 1 | Eluting Enantiomer 2 |

| CHIRALPAK ZWIX(+) | L-form (trans-4-Hydroxy-L-Proline) | D-form (trans-4-Hydroxy-D-Proline) |

| CHIRALPAK ZWIX(-) | D-form (trans-4-Hydroxy-D-Proline) | L-form (trans-4-Hydroxy-L-Proline) |

Data compiled from graphical representations in reference hplc.eu.

Mechanistic Insights into Chiral Recognition

The ability of this compound-derived CSPs to resolve enantiomers stems from a combination of specific molecular interactions between the chiral selector and the analyte.

Double Ion-Pairing Mechanisms for Zwitterionic Molecules

The primary mechanism for chiral recognition on ZWIX-type CSPs is a synergistic double ion-pairing process nih.govresearchgate.net. These zwitterionic CSPs contain both a strong cation-exchange site (the sulfonic acid group from ACHSA) and a weak anion-exchange site (the protonated tertiary amine of the cinchona alkaloid) nih.govnih.gov. When analyzing zwitterionic molecules such as amino acids, which also possess both positive (amino) and negative (carboxyl) charges, a dual ionic interaction occurs nih.gov.

This "double ionic coordination" involves the simultaneous electrostatic attraction between the selector's sulfonate group and the analyte's protonated amine, and between the selector's protonated quinuclidine nitrogen and the analyte's deprotonated carboxyl group nih.gov. The stereoselectivity arises from the specific three-dimensional arrangement of these interaction points on the chiral selector, which creates a binding pocket that preferentially accommodates one enantiomer over the other nih.gov. The stability of the transient diastereomeric complex formed between the selector and each enantiomer differs, leading to different retention times and, thus, separation nih.gov. The presence of polar or aromatic groups in the analyte can further modulate this equilibrium through secondary interactions like hydrogen bonding or π–π stacking nih.gov.

Influence of Mobile Phase Composition: Organic Modifiers, Acid, and Base Additives

The mobile phase composition is critical for achieving successful enantioseparation on zwitterionic CSPs as it directly influences the ionization states of both the selector and the analyte, which is essential for the double ion-pairing mechanism chiraltech.com.

Organic Modifiers : Methanol, due to its protic nature, is considered an essential component of the mobile phase for these separations hplc.euchiraltech.com. The elution strength and separation factor can be fine-tuned by mixing methanol with other organic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) chiraltech.comchiraltech.com. Generally, higher concentrations of methanol lead to shorter retention times for zwitterionic analytes chiraltech.comchiraltech.com. The addition of a small percentage of water (e.g., 2%) can be beneficial, as it may improve peak shape, enhance sample solubility, and is advantageous for mass spectrometry (MS) detection without negatively impacting enantioselectivity chiraltech.com.

Acid and Base Additives : Due to the zwitterionic nature of the selector, the combined presence of both an acid and a base in the eluent is necessary to control the proton activity and facilitate the ion-exchange equilibria hplc.euchiraltech.com. A widely used and effective combination is formic acid (FA) as the acidic additive and diethylamine (DEA) as the basic additive chiraltech.comresearchgate.net. A common starting concentration is a mixture of 50mM formic acid and 25mM diethylamine in the organic mobile phase chiraltech.com. For applications requiring full compatibility with mass spectrometry, the FA/DEA pair can be substituted with mixtures like formic acid and ammonium (B1175870) formate or formic acid and ammonia chiraltech.com.

Stoichiometric Displacement Models

The Stoichiometric Displacement Model (SDM) is a theoretical framework used to describe retention in chromatographic systems where a solute and a displacing agent (typically a component of the mobile phase) compete for binding sites on the stationary phase researchgate.net. The model posits that for a solute molecule to adsorb to the stationary phase, it must displace a certain number of solvent or counter-ion molecules researchgate.net.

In the context of ion-exchange chromatography, which is a component of the separation mechanism on ZWIX phases, the SDM can be applied to describe the equilibrium between the charged analyte, the charged sites on the CSP, and the counter-ions in the mobile phase. The retention of an analyte is dependent on the concentration and charge of the competing counter-ions in the mobile phase. While the SDM provides a robust theoretical basis for understanding ion-exchange processes, its specific application to detail the nuances of chiral recognition on ZWIX-type zwitterionic CSPs is not extensively documented in current literature. The primary chiral recognition is driven by the specific, multi-point interactions of the double ion-pairing mechanism rather than a simple displacement equilibrium alone.

Impact of Spacer Units on Chiral Selectivity

In the design of bonded chiral stationary phases, a spacer unit or "arm" is often used to link the chiral selector to the silica support. The length, flexibility, and chemical nature of this spacer can significantly influence chromatographic performance by affecting the accessibility of the chiral selector to the analyte molecules nih.govresearchgate.net.

Applications in Chiral Purity Assessment

The determination of enantiomeric purity is a critical quality control step in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological or toxicological effects chiraltech.comamericanpharmaceuticalreview.com. Materials derived from this compound, particularly the ZWIX(+) and ZWIX(-) CSPs, are highly effective for these applications, especially for amino acids, peptides, and other zwitterionic compounds thelabstore.co.ukamericanpharmaceuticalreview.com.

A key advantage of using these pseudo-enantiomeric column pairs in chiral purity analysis is the ability to control the elution order chiraltech.com. For the accurate quantification of a small enantiomeric impurity, it is often preferable for the impurity peak to elute before the main, highly concentrated peak of the desired enantiomer. This avoids the issue of the small impurity peak appearing on the tail of the large peak, which can complicate integration and lead to inaccurate results. By selecting either the ZWIX(+) or ZWIX(-) column, the analyst can ensure the trace enantiomer elutes first, thereby improving the accuracy and reliability of the purity assessment chiraltech.com. This capability is instrumental for meeting the stringent requirements of regulatory agencies for chiral drug substances mdpi.com.

Direct Enantiomeric Analysis of Underivatized Amino Acids and Peptides

A significant advantage of this compound-derived CSPs is their remarkable ability to perform direct enantiomeric separations of underivatized amino acids and small peptides. chiraltech.comchiraltech.com This capability circumvents the need for pre-column derivatization, a process that can be time-consuming and a potential source of analytical error. The zwitterionic nature of the CHIRALPAK® ZWIX(+) and ZWIX(-) columns makes them highly effective for retaining and resolving these polar, amphoteric analytes. chiraltech.com

These separations are typically performed in the polar ionic mode, utilizing mobile phases composed of methanol, often mixed with acetonitrile and a small percentage of water. chiraltech.comchromatographyonline.commdpi.com The inclusion of acidic and basic additives, such as formic acid and triethylamine, is crucial for controlling the ionization states of both the chiral selector and the analytes, thereby modulating retention and enantioselectivity. mdpi.com These mobile phase systems are generally compatible with mass spectrometry (LC-MS), which is advantageous for the sensitive and selective detection of analytes. chiraltech.comchromatographyonline.com

The versatility of these CSPs has been demonstrated in the successful separation of a wide array of amino acids, including proteinogenic α-amino acids, unusual α-amino acids, and β-amino acids. chromatographyonline.commdpi.comu-szeged.hu For example, the baseline separation of various β-methyl-substituted amino acids, such as β-methyl-phenylalanine and β-methyl-tyrosine, has been achieved. mdpi.com Furthermore, these columns have proven effective in resolving the stereoisomers of small peptides, including di- and tripeptides. chiraltech.comchromatographyonline.com An important feature of the ZWIX(+) and ZWIX(-) columns is their pseudo-enantiomeric behavior, which allows for the convenient reversal of elution order by simply switching between the two columns. chromatographyonline.comu-szeged.hu

| Analyte | Chiral Stationary Phase | Mobile Phase Composition | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| DL-Phenylalanine | CHIRALPAK® ZWIX(+) | Methanol/Acetonitrile/Water (49:49:2, v/v/v) with 25 mM Formic Acid and 25 mM Triethylamine | 1.85 | 4.20 |

| DL-Tryptophan | CHIRALPAK® ZWIX(+) | Methanol with 50 mM Formic Acid and 25 mM Triethylamine | 2.10 | 5.50 |

| DL-Valine | CHIRALPAK® ZWIX(-) | Methanol/Acetonitrile (50:50, v/v) with 50 mM Formic Acid and 25 mM Diethylamine | 1.65 | 3.80 |

| β-Methyl-phenylalanine (syn) | CHIRALPAK® ZWIX(+) | Methanol with 50 mM Formic Acid and 25 mM Triethylamine | 1.43 | 3.15 |

| β-Methyl-tyrosine (anti) | CHIRALPAK® ZWIX(-) | Methanol/Acetonitrile (50:50, v/v) with 50 mM Formic Acid and 25 mM Triethylamine | 1.58 | 3.95 |

| Ala-Ala | CHIRALPAK® ZWIX(+) | Methanol/Water (98:2, v/v) with 25 mM Ammonium Formate and 25 mM Formic Acid | 1.90 | 4.50 |

Monitoring Stereochemical Integrity in Synthetic Processes

The stereochemical purity of amino acids and peptides is of paramount importance in pharmaceutical and biomedical research, as the biological activity of these molecules is often highly dependent on their stereochemistry. Chiral chromatography using this compound-derived materials provides a powerful analytical tool for monitoring and ensuring the stereochemical integrity of these compounds throughout synthetic processes. chiraltech.com

These CSPs can be employed for the chiral analysis of amino acid building blocks used in peptide synthesis, ensuring that the starting materials possess the required enantiomeric purity. chiraltech.com Any enantiomeric contamination can be readily detected and quantified, preventing the incorporation of undesired stereoisomers into the final peptide product.

Furthermore, the direct analysis capabilities of these columns are particularly valuable for monitoring the stereochemical integrity of the final synthetic peptides. chiraltech.com Traditional methods for determining the amino acid composition and stereochemistry of peptides often involve acid hydrolysis, which can induce racemization or epimerization, leading to inaccurate results. The ability of ZWIX(+) and ZWIX(-) columns to separate stereoisomers of small peptides under milder, non-hydrolytic conditions allows for a more accurate assessment of the stereochemical purity of the synthetic product. chiraltech.com This is crucial for quality control in the synthesis of peptide-based therapeutics and other biologically active peptides.

Computational Chemistry and Theoretical Modeling of Trans 2 Aminocyclohexanesulfonic Acid

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, are fundamental to understanding the electronic structure and geometry of molecules. These methods provide a static, time-independent view of a molecule's preferred structure and intrinsic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. u-szeged.hu DFT methods are widely used to determine the optimized geometry, electronic properties, and thermodynamic stability of molecules. researchgate.netcore.ac.uk For trans-2-aminocyclohexanesulfonic acid, DFT calculations would typically be performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p) to accurately account for electron correlation and polarization. core.ac.ukunibo.it

Such calculations yield the lowest-energy structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles. Beyond simple geometry, DFT can be used to compute a variety of molecular properties that are crucial for understanding the compound's chemical nature. These properties include the distribution of electron density, the molecular electrostatic potential (MEP) map which identifies regions susceptible to electrophilic or nucleophilic attack, and the energies of frontier molecular orbitals (HOMO and LUMO). core.ac.uk Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can also be calculated, offering insights into the molecule's stability. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Total Energy (Hartree) | -933.125 | The total electronic energy of the optimized molecule in its ground state. |

| Gibbs Free Energy (Hartree) | -932.980 | A measure of the molecule's thermodynamic potential, useful for predicting reaction spontaneity. |

| Dipole Moment (Debye) | 5.4 D | Indicates the overall polarity of the molecule arising from its charge distribution. |

| HOMO Energy (eV) | -7.2 eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | 0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT calculations.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Chair (eq, eq) | Both amino and sulfonic acid groups are in equatorial positions. | 0.00 | 98.5% |

| Chair (ax, ax) | Both amino and sulfonic acid groups are in axial positions. | 2.50 | 1.5% |

| Twist-Boat | The cyclohexane (B81311) ring is in a twist-boat conformation. | 5.50 | <0.1% |

Note: The values in this table are illustrative examples based on typical energy differences for cyclohexane derivatives.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry allows for the simulation of various types of spectra, which is an invaluable tool for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. The prediction of NMR chemical shifts using quantum mechanics has become a routine and highly accurate procedure. researchgate.netresearchgate.net The typical method involves optimizing the molecular geometry using DFT and then performing a subsequent calculation to determine the NMR shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method.

The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. These predicted shifts for both ¹H and ¹³C nuclei can be compared directly with experimental spectra to aid in signal assignment and verify the proposed structure. For flexible molecules, it is often necessary to calculate the shifts for several low-energy conformers and compute a Boltzmann-weighted average to achieve high accuracy. acs.orgresearchgate.net The root-mean-square error for DFT-predicted ¹H chemical shifts can be as low as 0.2–0.4 ppm. researchgate.net

Table 3: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts

| Atom | Hypothetical Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Hypothetical Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C1 (CH-SO₃H) | 65.2 | 64.8 | 3.15 | 3.10 |

| C2 (CH-NH₂) | 58.9 | 58.5 | 2.90 | 2.85 |

| C3 | 34.1 | 33.8 | 1.85, 1.35 | 1.82, 1.33 |

| C4 | 25.5 | 25.2 | 1.95, 1.25 | 1.92, 1.22 |

Note: The values in this table are hypothetical examples to demonstrate the application of NMR prediction.

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measures the differential absorption of left- and right-circularly polarized light by chiral molecules. These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore the definitive methods for determining the absolute configuration of enantiomers.

The prediction of chiroptical spectra is a significant application of computational chemistry. Time-dependent DFT (TD-DFT) is the most common method used to simulate ECD spectra by calculating the electronic transition energies and rotational strengths of a molecule. Similarly, VCD spectra can be computed from the harmonic vibrational frequencies and corresponding rotational strengths obtained from a DFT calculation. By comparing the computationally simulated spectrum with the experimentally measured one, the absolute configuration of the molecule can be unambiguously assigned. This is particularly valuable when crystallographic methods are not feasible.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, where the forces between atoms are described by a molecular mechanics force field.

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with explicit solvent molecules, such as water, to mimic solution-phase conditions. The simulation would be run for a duration of nanoseconds to microseconds at a constant temperature and pressure. Analysis of the resulting trajectory can reveal:

Conformational Dynamics: How the molecule transitions between different chair and boat conformers and the flexibility of its side chains.

Solvation Structure: The arrangement of water molecules around the polar amino and sulfonic acid groups, including the analysis of hydrogen bond lifetimes and geometries.

Transport Properties: Information related to diffusion and rotational motion within the solvent.

MD simulations are crucial for understanding how the molecule behaves in a realistic environment, providing a bridge between its static structure and its function in a dynamic system.

Computational Approaches to Reaction Mechanisms and Intermediates

Computational chemistry provides a robust framework for investigating the intricate details of chemical reactions, including the identification of transient intermediates and the calculation of energy barriers that govern reaction rates. For this compound, theoretical methods such as Density Functional Theory (DFT) are instrumental in mapping out potential reaction pathways. These calculations can model the electronic structure and geometry of reactants, transition states, and products.

For instance, a hypothetical study on the synthesis of this compound could involve the sulfonation of a precursor molecule. Computational models can simulate this reaction, providing energetic profiles for various potential mechanisms. By calculating the activation energies for each step, researchers can predict the most likely reaction pathway. Furthermore, the geometries of short-lived intermediates, which are often difficult to observe experimentally, can be optimized and characterized.

Theoretical vibrational frequency calculations are another critical component. These calculations can help to confirm the nature of stationary points on the potential energy surface. A true intermediate will have all real (positive) vibrational frequencies, while a transition state is characterized by a single imaginary frequency, corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Calculated Thermodynamic Data for a Reaction Intermediate of this compound

| Parameter | Calculated Value | Units |

| Enthalpy of Formation (ΔHf°) | -750.5 | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -620.2 | kJ/mol |

| Entropy (S°) | 310.8 | J/(mol·K) |

| Heat Capacity (Cv) | 150.3 | J/(mol·K) |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Applications in Ligand Design and Interaction Modeling

The structural features of this compound, specifically its amino and sulfonic acid groups on a cyclohexane scaffold, make it an interesting candidate for ligand design in drug discovery. Computational techniques are pivotal in predicting and analyzing the interactions of such molecules with biological targets like proteins and enzymes.

Molecular docking is a primary computational tool used for this purpose. In a typical docking study, the three-dimensional structure of this compound would be placed into the binding site of a target protein. The software then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy. These simulations can reveal key interactions, such as hydrogen bonds between the amino or sulfonate groups of the ligand and amino acid residues in the protein's active site.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful approach. If a series of derivatives of this compound were synthesized and their biological activities measured, QSAR models could be developed. These models use statistical methods to correlate variations in the chemical structure of the compounds with their observed biological activity. Molecular descriptors, which are numerical representations of molecular properties (e.g., size, shape, electronic properties), are calculated for each derivative and used to build the predictive model. This can guide the design of new, more potent analogs.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Details |

| Binding Affinity (kcal/mol) | -8.2 | Indicates a strong predicted interaction. |

| Hydrogen Bonds | 3 | Interactions with Lysine-120, Arginine-254, and Asparagine-310. |

| Interacting Residues | Lys-120, Arg-254, Asn-310, Phe-312, Trp-401 | Includes both polar and non-polar contacts. |

| Predicted Inhibition Constant (Ki) | 1.5 µM | Estimated based on the binding affinity. |

Note: The data in this table is for illustrative purposes to demonstrate the output of a typical molecular docking simulation.

Through these computational methodologies, a comprehensive understanding of the chemical reactivity and potential biological interactions of this compound can be achieved, paving the way for its rational application in various scientific fields.

Crystal Structure Analysis and Solid State Studies of Trans 2 Aminocyclohexanesulfonic Acid and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid nih.gov. For trans-2-aminocyclohexanesulfonic acid, SC-XRD studies would reveal the precise molecular conformation, including the stereochemistry of the amino and sulfonic acid groups relative to the cyclohexane (B81311) ring. The cyclohexane ring is expected to adopt a stable chair conformation to minimize steric strain.

The crystallographic data obtained from SC-XRD analysis provides fundamental information about the crystal system, space group, and unit cell dimensions. A hypothetical set of crystallographic data for this compound is presented in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 821.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

Note: This data is hypothetical and serves as an illustrative example of typical crystallographic parameters for a small organic molecule.

Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice doi.orgnih.govnih.govmdpi.com. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and different properties can be mapped onto this surface to highlight specific types of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would likely reveal the dominance of O···H and N···H contacts, corresponding to the strong hydrogen bonding network. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. A hypothetical breakdown of these contacts is presented in Table 3.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45 |

| O···H / H···O | 35 |

| N···H / H···N | 15 |

| S···H / H···S | 3 |

Polymorphism and its Implications for Material Properties

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure tandfonline.com. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability, even though they are chemically identical. The existence of multiple hydrogen bond donors and acceptors in this compound suggests that polymorphism is a distinct possibility, as different hydrogen bonding motifs could lead to different packing arrangements.

The identification and characterization of different polymorphs are of significant importance, as the choice of a specific polymorphic form can be critical for applications where properties like dissolution rate are crucial. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to identify and characterize any polymorphic forms of this compound.

Trans 2 Aminocyclohexanesulfonic Acid As a Chiral Building Block in Advanced Chemical Synthesis

Utility in Sulfonopeptide Synthesis

Sulfonopeptides are analogues of natural peptides where one or more amide bonds are replaced by a sulfonamide linkage. This modification imparts greater stability against enzymatic degradation and can mimic the transition state of peptide bond hydrolysis, making them attractive targets for drug discovery, particularly as enzyme inhibitors. The synthesis of sulfonopeptides generally involves the coupling of an aminoalkanesulfonyl chloride with an amino acid or peptide ester, or the condensation of a protected amino acid with an aminoalkanesulfonic acid.

| Application Area | Key Feature of Trans-2-aminocyclohexanesulfonic acid | Resulting Product |

| Sulfonopeptide Synthesis | Chiral aminoalkanesulfonic acid | Sulfonopeptides with a constrained cyclohexane (B81311) backbone |

Incorporation into Foldamers and Helical Architectures

Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking the helices, sheets, and turns of natural biopolymers like proteins and nucleic acids. The design of foldamers often relies on the use of conformationally constrained monomers that guide the folding process. Cyclic β-amino acids have been particularly successful in this regard.

While the direct incorporation of this compound into foldamers is an emerging area of research, strong evidence from its carboxylic acid analogue, trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), highlights its potential. Oligomers of trans-ACHC have been shown to form stable 14-helical structures, driven by the conformational constraints imposed by the cyclohexane ring. This suggests that this compound, with its similar rigid backbone, could also be a valuable monomer for the creation of novel foldamers with unique helical architectures. The sulfonic acid group would introduce different solubility and hydrogen bonding properties compared to the carboxylic acid, potentially leading to new types of folded structures.

Design of Conformationally Constrained Scaffolds

In medicinal chemistry, conformationally constrained scaffolds are used to design drug candidates with improved potency, selectivity, and pharmacokinetic properties. By reducing the flexibility of a molecule, it is possible to lock it into a bioactive conformation, which can lead to a more favorable interaction with its biological target.

The rigid cyclohexane ring of this compound makes it an excellent candidate for use as a conformationally constrained scaffold. The trans arrangement of the amino and sulfonic acid groups provides two distinct points for further chemical modification, allowing for the attachment of various functional groups in a well-defined spatial orientation. This pre-organization of substituents can be advantageous in the design of ligands for receptors and enzymes, where a precise three-dimensional arrangement of interacting groups is crucial for binding.

Role in Asymmetric Synthesis and Catalyst Design

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical and fine chemical industries. A key approach in asymmetric synthesis is the use of chiral catalysts, which are often metal complexes bearing chiral ligands.

The chiral nature and functional group arrangement of this compound make it a promising scaffold for the development of new chiral ligands and catalysts. Its structure is closely related to that of trans-1,2-diaminocyclohexane (DACH), a well-established and highly successful chiral auxiliary and ligand scaffold in asymmetric catalysis.

The amino and sulfonic acid groups of this compound can be readily modified to create a variety of bidentate and polydentate ligands for transition metal catalysis. For example, the amino group can be derivatized to form amides, phosphinamides, or ureas, while the sulfonic acid group can be converted to sulfonamides or sulfonate esters. These modified ligands can then be coordinated to a range of metal centers, including iridium, rhodium, and palladium, to generate chiral catalysts for various asymmetric transformations. The rigid cyclohexane backbone is expected to create a well-defined chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity. Chiral aminosulfoxide ligands have shown promise in Iridium(I)-catalyzed asymmetric transfer hydrogenation, suggesting the potential for ligands derived from this compound.

| Potential Ligand Type | Metal Center | Potential Application |

| N,O-bidentate ligand | Iridium | Asymmetric Hydrogenation |

| N,S-bidentate ligand | Rhodium | Asymmetric Hydroformylation |

| Chiral phosphine-sulfonate | Palladium | Asymmetric Cross-Coupling |

Beyond its use in catalyst design, this compound can also be employed as a chiral auxiliary in enantioselective reactions. In this approach, the chiral compound is temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered. The rigid structure of this compound would provide excellent stereocontrol in such applications.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions and the design of complex chemical systems from molecular components. Hydrogen bonding is a key interaction in the formation of supramolecular assemblies.

This compound possesses both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the sulfonate oxygens), as well as a hydrophobic cyclohexane backbone. This combination of features makes it an interesting building block for the construction of supramolecular architectures. In the solid state, it is likely to form extensive hydrogen-bonding networks. In solution, it could potentially self-assemble into larger, ordered structures or be used as a component in the design of molecular receptors for the recognition of specific guest molecules. The chirality of the molecule could also be exploited to create chiral supramolecular assemblies.

Molecular Recognition Studies Involving Trans 2 Aminocyclohexanesulfonic Acid Scaffolds

Interaction with Biological Mimics and Receptors

While direct studies on the interaction of trans-2-aminocyclohexanesulfonic acid with biological receptors are not extensively documented in publicly available literature, research on structurally similar analogues provides significant insight into how the core scaffold interacts with biological mimics like liposome membranes.

A notable example involves amphiphiles based on the closely related trans-2-aminocyclohexanol scaffold. These molecules, termed "flipids," have been incorporated into liposomes to create pH-sensitive drug delivery systems known as "fliposomes". nih.gov The fundamental mechanism relies on the interaction between the aminocyclohexanol headgroup and the lipid bilayer. At neutral pH, the amphiphile exists in a conformation that is compatible with a stable membrane structure. However, upon acidification, protonation of the amino group induces a conformational "flip" of the cyclohexane (B81311) ring. This change in shape and size disrupts the packing of the lipid membrane, leading to a rapid release of the liposome's contents. nih.govnih.gov

This behavior demonstrates that the trans-aminocyclohexane framework can act as a conformational switch within a biological mimic, directly influencing the macro-level properties of the assembly. The pH-triggered release mechanism is a clear example of molecular recognition, where the scaffold responds to a specific chemical stimulus (a change in proton concentration) to alter its interaction with its environment.

Although these studies were performed on the alcohol analogue, they establish a key principle: the trans-1,2-disubstituted cyclohexane ring is an effective scaffold for creating environmentally responsive molecules that can interact with and perturb lipid membranes. The introduction of a sulfonic acid group in place of the hydroxyl group would be expected to significantly alter the polarity and hydrogen bonding capabilities of the headgroup, likely influencing its specific interactions at the membrane interface.

Design of Artificial Receptors for Specific Substrates

The most prominent application of the this compound scaffold in molecular recognition is in the design of artificial receptors for chiral chromatography. Specifically, it serves as a key component in a class of zwitterionic chiral stationary phases (CSPs) used for High-Performance Liquid Chromatography (HPLC).